molecular formula C14H15N3O B7467610 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B7467610
M. Wt: 241.29 g/mol
InChI Key: RVMAOBFLHDZNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropane carboxamide group attached to a pyrazole ring, which is substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves the following steps:

Industrial production methods for this compound are designed to be cost-effective and scalable. The process avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-9-13(15-14(18)11-7-8-11)17(16-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAOBFLHDZNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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